molecular formula C14H13N5O B11054516 3-[1-(1H-benzimidazol-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]propanenitrile

3-[1-(1H-benzimidazol-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]propanenitrile

Cat. No.: B11054516
M. Wt: 267.29 g/mol
InChI Key: IEDYRQDMLQQEPF-UHFFFAOYSA-N
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Description

3-[1-(1H-benzimidazol-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]propanenitrile is a complex organic compound that features a benzimidazole moiety fused with a pyrazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and antioxidant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(1H-benzimidazol-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]propanenitrile typically involves multi-step reactions starting from commercially available precursors.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and solvent systems used during the synthesis. The use of catalysts and continuous flow reactors can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[1-(1H-benzimidazol-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[1-(1H-benzimidazol-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]propanenitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[1-(1H-benzimidazol-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]propanenitrile involves its interaction with various molecular targets:

    Molecular Targets: Cyclin-dependent kinases (Cdks), Aurora kinase A, and other enzymes involved in cell cycle regulation.

    Pathways Involved: Inhibition of Cdks leads to cell cycle arrest, which can prevent the proliferation of cancer cells. .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[1-(1H-benzimidazol-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]propanenitrile is unique due to its combined benzimidazole and pyrazole structure, which imparts a wide range of biological activities. Its ability to inhibit multiple molecular targets makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C14H13N5O

Molecular Weight

267.29 g/mol

IUPAC Name

3-[2-(1H-benzimidazol-2-yl)-5-methyl-3-oxo-1H-pyrazol-4-yl]propanenitrile

InChI

InChI=1S/C14H13N5O/c1-9-10(5-4-8-15)13(20)19(18-9)14-16-11-6-2-3-7-12(11)17-14/h2-3,6-7,18H,4-5H2,1H3,(H,16,17)

InChI Key

IEDYRQDMLQQEPF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3N2)CCC#N

Origin of Product

United States

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